molecular formula C22H29N3O4 B11231890 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11231890
M. Wt: 399.5 g/mol
InChI Key: AZRMIGAPXLMHRA-UHFFFAOYSA-N
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Description

The compound 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic molecule that features a piperidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized through condensation reactions.

    Functional Group Addition: Methoxy and methyl groups are introduced through alkylation reactions.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and acetamide groups may play a role in binding to these targets, influencing their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE: can be compared to other piperidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H29N3O4/c1-16-8-10-24(11-9-16)13-18-12-20(26)21(29-3)14-25(18)15-22(27)23-17-4-6-19(28-2)7-5-17/h4-7,12,14,16H,8-11,13,15H2,1-3H3,(H,23,27)

InChI Key

AZRMIGAPXLMHRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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